Lanthanum lactate

Description

General Context of Lanthanide Carboxylates in Coordination and Materials Science

Lanthanide carboxylates represent a broad class of compounds that have become foundational in modern coordination chemistry and materials science. nih.gov These compounds are formed by the coordination of one or more carboxylate groups (R-COO⁻) to a lanthanide ion (Ln³⁺). The coordination chemistry of lanthanides is notably diverse due to their large ionic radii, high coordination numbers (typically 8 to 12), and flexible coordination geometries. mdpi.comias.ac.in This flexibility allows for the formation of a vast array of structures, from simple mononuclear complexes to intricate coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.comnih.gov

Researchers have extensively studied lanthanide carboxylates for their utility as precursors in the synthesis of rare-earth oxide-based nanomaterials. mdpi.comnih.gov The thermal decomposition of these carboxylate complexes provides a reliable route to producing highly pure oxides with controlled morphologies. Beyond their role as precursors, the assembled structures of lanthanide carboxylates exhibit a range of fascinating physicochemical properties. These properties, including luminescence, magnetism, and catalysis, are directly influenced by the nature of the lanthanide ion and the structure of the organic carboxylate ligand. mdpi.comdoi.org The characteristic sharp, line-like emission spectra of lanthanide ions, arising from f-f electronic transitions, make these materials particularly valuable for applications in optical devices and bio-imaging. mdpi.comnih.govacs.org

Significance of Lactate (B86563) as a Chiral Ligand in Rare-Earth Chemistry

The lactate anion (CH₃CH(OH)COO⁻), derived from lactic acid, is more than just a simple carboxylate ligand. Its defining feature is the presence of a chiral center at the alpha-carbon, meaning it exists as two non-superimposable mirror images or enantiomers: L-(+)-lactate and D-(-)-lactate. mdpi.com This chirality introduces a significant degree of structural complexity and functionality when coordinated to a metal center. mdpi.com In rare-earth chemistry, the use of chiral ligands like lactate is crucial for developing materials with specific stereochemical properties.

Overview of Current Academic Research Trajectories on Lanthanum Lactate

Current academic research on this compound is multifaceted, exploring its synthesis, structure, properties, and applications. A significant thrust of this research is the synthesis and detailed structural characterization of this compound complexes. mdpi.comnih.gov Scientists are investigating how reaction conditions and the chirality of the lactate ligand influence the formation of different structural motifs, ranging from monomeric and dimeric molecular crystals to extended one-, two-, and three-dimensional coordination polymers. mdpi.comnih.govdoi.org For instance, research has revealed that this compound can form polymeric chains, a structural feature that is distinct from the monomeric complexes formed by smaller rare-earth ions. mdpi.comnih.gov

Another major research trajectory focuses on the functional properties of these materials. The luminescent properties of lanthanide-doped this compound complexes are of particular interest for developing new optical materials. doi.orgresearchgate.net Although the La³⁺ ion itself is not luminescent in the visible spectrum, it serves as an excellent host for other luminescent lanthanide ions like Eu³⁺ and Sm³⁺. doi.orgresearchgate.net The lactate ligand can act as an "antenna," absorbing energy and efficiently transferring it to the emissive lanthanide ion. doi.org

Furthermore, this compound is being explored as a chemical precursor for the deposition of lanthanum oxide (La₂O₃) thin films, which are important dielectric materials in microelectronics. mdpi.comnih.gov The thermal decomposition behavior of this compound is studied to understand the transformation pathway to the final oxide product. researchgate.net Theoretical studies, employing tools like Density Functional Theory (DFT), complement these experimental efforts by providing insights into the coordination environment, bonding, and stability of this compound complexes in solution. nih.govrsc.org These computational approaches are useful for predicting the formation and behavior of these complexes in various chemical processes. nih.govrsc.org

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

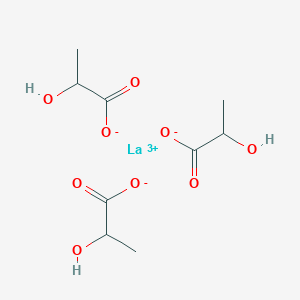

| IUPAC Name | lanthanum(3+); 2-hydroxypropanoate |

| Molecular Formula | C₉H₁₅LaO₉ |

| Molecular Weight | 406.12 g/mol |

| Canonical SMILES | CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.[La+3] |

| InChIKey | OMGKKRHVRFEREE-UHFFFAOYSA-K |

Data sourced from PubChem CID 205924. nih.gov

Table 2: Structural Diversity of Rare-Earth (RE) L-Lactates (LnLact₃·nH₂O)

| Structural Type | Representative RE Ions (Ln) | Structural Motif |

|---|---|---|

| Type 1-Ln | La, Ce, Pr | Chain Polymeric |

| Type 2-Ln | La, Ce–Nd | Dimeric Molecular Crystal |

| Type 3-Ln | Sm–Lu, Y | Monomeric Molecular Crystal |

| Type 4-Ln | Sm–Gd, Y | Monomeric Molecular Crystal |

This table summarizes the findings from a systematic study on the crystal structures of a series of rare-earth L-lactate complexes, highlighting how the decreasing ionic radius across the lanthanide series influences the resulting structure. mdpi.comnih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Lactic acid |

| Lanthanide carboxylates |

| Lanthanum oxide |

| Europium(III) lactate |

| Samarium(III) lactate |

| L-(+)-lactate |

Structure

2D Structure

Properties

CAS No. |

19022-35-6 |

|---|---|

Molecular Formula |

C9H15LaO9 |

Molecular Weight |

406.12 g/mol |

IUPAC Name |

2-hydroxypropanoate;lanthanum(3+) |

InChI |

InChI=1S/3C3H6O3.La/c3*1-2(4)3(5)6;/h3*2,4H,1H3,(H,5,6);/q;;;+3/p-3 |

InChI Key |

OMGKKRHVRFEREE-UHFFFAOYSA-K |

SMILES |

CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.[La+3] |

Canonical SMILES |

CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.[La+3] |

Synonyms |

Tris(2-hydroxypropionic acid)lanthanum salt |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Preparation Techniques for Lanthanum Lactate

Direct Synthesis Routes for Crystalline and Amorphous Lanthanum Lactate (B86563) Forms

Direct synthesis provides the most straightforward pathways to obtaining lanthanum lactate. These methods typically involve the reaction of a lanthanum source with lactic acid or the co-precipitation of a precursor material.

Neutralization Reactions of Lanthanum Oxide and Salts with Lactic Acid

This compound can be synthesized through a direct neutralization reaction between a lanthanum-containing base, such as lanthanum oxide (La₂O₃), and lactic acid (C₃H₆O₃). In this process, the oxide is dissolved in an aqueous solution, followed by the stoichiometric addition of lactic acid. The reaction proceeds to form this compound and water.

Alternatively, lanthanum salts like lanthanum chloride (LaCl₃) or lanthanum nitrate (B79036) (La(NO₃)₃) serve as common starting materials. nih.govpsu.edu The reaction of these salts with lactic acid in a suitable solvent yields this compound. The choice of the lanthanum salt can influence the reaction kinetics and the byproducts formed. For instance, using lanthanum chloride will result in the formation of hydrochloric acid as a byproduct, which may need to be neutralized or removed.

Co-precipitation Techniques for Lanthanum-Lactate Precursors

Co-precipitation is a versatile and widely used technique for synthesizing lanthanum-based materials due to its simplicity and ability to produce homogenous, fine powders at lower temperatures compared to solid-state reactions. epj-conferences.orgresearchgate.netresearchpublish.com This method can be adapted for the preparation of this compound precursors. The process involves dissolving a soluble lanthanum salt, such as lanthanum nitrate, in a solvent, often deionized water. A precipitating agent, like sodium hydroxide (B78521) (NaOH) or ammonium (B1175870) hydroxide (NH₄OH), is then added to a solution containing both the lanthanum salt and lactic acid. epj-conferences.orgchapman.edu

Lactic acid can act as a chelating agent during this process, forming a complex with the lanthanum ions in the solution. researchgate.net The addition of the precipitating agent raises the pH, causing the controlled precipitation of a lanthanum-lactate-hydroxide precursor. This precursor can then be isolated, washed to remove impurities, and dried. Subsequent calcination (heat treatment) of the precursor at specific temperatures can be used to obtain the final this compound product with desired crystallinity and morphology. The properties of the final product are highly dependent on factors such as the pH during precipitation, the concentration of reactants, and the calcination temperature. epj-conferences.orgresearchgate.net

Controlled Crystallization and Solvothermal Methods for this compound Complexes

To achieve greater control over the crystalline structure, particle size, and morphology of this compound, more advanced techniques such as controlled crystallization and solvothermal methods are employed.

Controlled crystallization focuses on manipulating the conditions under which the compound precipitates or solidifies from a solution. The thermodynamic landscape of the La₂O₃-H₂O-CO₂ system shows that phase transformations are highly sensitive to the partial pressure of reactive gases and water activity, a principle that extends to the lactate system. elsevier.com By carefully controlling parameters like solvent composition, temperature gradients, and the rate of addition of anti-solvents, the nucleation and growth of this compound crystals can be precisely managed to yield products with tailored crystallinity. elsevier.com

Solvothermal and hydrothermal methods, a subset of solvothermal synthesis where water is the solvent, are effective for producing well-defined crystalline nanomaterials. mocedes.orgresearchgate.net In a typical hydrothermal synthesis of a this compound complex, a lanthanum salt and lactic acid would be sealed in an autoclave with a suitable solvent. The autoclave is then heated to temperatures above the solvent's boiling point, creating high pressure. These conditions facilitate the dissolution of reactants and the subsequent crystallization of the product. researchgate.net This method allows for fine control over particle size and morphology by adjusting parameters like reaction temperature, time, solvent type, and the presence of surfactants or structure-directing agents. mocedes.org

Table 1: Comparison of Advanced Synthesis Techniques for Lanthanum Complexes

| Technique | Description | Key Control Parameters | Typical Product Characteristics |

|---|---|---|---|

| Controlled Crystallization | Manipulation of solution conditions to control nucleation and crystal growth. elsevier.com | Solvent/anti-solvent ratio, temperature, reactant concentration, pH. | Tailored crystallinity, specific polymorphs, defined particle size distribution. |

| Hydrothermal/Solvothermal Synthesis | Chemical reaction in a closed system (autoclave) using a solvent at elevated temperature and pressure. mocedes.orgresearchgate.net | Temperature, reaction time, pressure, solvent type, precursor concentration. mocedes.org | High purity, high crystallinity, controlled morphology (e.g., nanorods, nanoparticles). researchgate.net |

Influence of Stoichiometry and Reaction Conditions on this compound Product Formation

The final properties of this compound, including its composition, purity, and crystal structure, are critically dependent on the stoichiometry of the reactants and the specific conditions under which the synthesis is performed.

The molar ratio of the lanthanum precursor to lactic acid is a fundamental parameter. A non-stoichiometric ratio can lead to the formation of incomplete reaction products or mixtures containing unreacted starting materials or intermediate species, such as lanthanum hydroxide or oxycarbonates. researchgate.net Studies on other lanthanum-based compounds, like lanthanum ferrites, have shown that varying the stoichiometry (e.g., the La/Fe ratio) significantly alters the surface composition and structure of the final material, which in turn affects its properties. researchgate.net A similar principle applies to this compound, where precise control of the La:lactate ratio is essential for obtaining the desired phase-pure compound.

Other reaction conditions also play a pivotal role.

Temperature: Affects reaction rates and can determine the crystalline phase of the product. In co-precipitation, calcination temperature is a key factor in transforming the precursor into the final oxide or salt and controlling its crystallite size. epj-conferences.orgresearchgate.net

pH: Influences the precipitation process in aqueous solutions. In co-precipitation synthesis, the pH determines when the metal hydroxides or complex salts will precipitate from the solution. epj-conferences.org

Reaction Time: Sufficient time is necessary to ensure the reaction goes to completion.

Solvents and Precipitating Agents: The choice of solvent can affect the solubility of reactants and products, while different precipitating agents can influence the morphology and composition of precipitated precursors. psu.educhapman.edu

Table 2: Effect of Reaction Conditions on Lanthanum Compound Synthesis

| Parameter | Influence on Product Formation | Example from Lanthanum Chemistry |

|---|---|---|

| Stoichiometry | Determines purity and final composition. Excess or deficiency of reactants can lead to secondary phases. researchgate.net | In La₁-xFeO₃, non-stoichiometry leads to the segregation of excess cations on the particle surface. researchgate.net |

| Temperature | Controls reaction kinetics and crystallinity. Higher calcination temperatures generally lead to larger crystallite sizes. epj-conferences.org | For LaAlO₃, crystallite size increased from 31 to 44.5 nm as calcination temperature rose from 700 to 1000 °C. epj-conferences.org |

| pH | Crucial for co-precipitation methods, determining the point of precipitation and influencing precursor composition. | Pure perovskite LaAlO₃ is obtained when precursors are precipitated at a pH of 9. epj-conferences.org |

| Solvent | Affects reactant solubility and can be used to control particle growth in molten salt or solvothermal synthesis. psu.edu | Molten salts (e.g., alkali metal chlorides, nitrates) act as a medium for reactant dissolution and product precipitation. psu.edu |

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Sustainable approaches begin with the choice of starting materials. Lactic acid is readily produced from the fermentation of carbohydrates derived from renewable biomass, making it a sustainable building block. wikipedia.orggoogle.com The use of water as a solvent, where possible, is a hallmark of green chemistry. nih.gov

Several synthetic strategies align with green principles:

Solvent-free reactions: Designing processes that eliminate the need for volatile organic solvents reduces waste and environmental hazards. A one-pot, solvent-free approach using a reusable catalyst has been demonstrated for synthesizing lactate-based monomers. chemrxiv.org

Use of benign catalysts: Employing non-toxic and recyclable catalysts, such as certain water-tolerant Lewis acids or solid-supported catalysts, can enhance reaction efficiency without generating hazardous waste. nih.govchemrxiv.org

Energy efficiency: Methods like microwave-assisted or sonochemical synthesis can often reduce reaction times and energy consumption compared to conventional heating. researchgate.net

Plant-mediated synthesis: An emerging green approach involves using plant extracts as reducing and capping agents for the formation of nanoparticles. researchgate.netnih.gov While demonstrated for lanthanum oxide, this concept could potentially be extended to the synthesis of this compound, offering a bio-inspired and environmentally friendly route.

Coordination Chemistry and Thermodynamic Studies of Lanthanum Lactate Systems

Elucidation of Coordination Environments and Modes for Lanthanum(III)-Lactate Complexes in Solution and Solid State

The coordination chemistry of lanthanum(III) with lactate (B86563) is diverse, exhibiting different structural motifs in the solid state and in solution. In the solid state, a series of rare-earth lactate complexes with the general formula LnLact₃·nH₂O have been synthesized and characterized, revealing four distinct structural types. For larger rare-earth elements like lanthanum, polymeric or binuclear structures are favored. mdpi.com

Specifically, for lanthanum lactate, one structural type (1-Ln) exhibits a chain polymeric structure. nih.gov In this arrangement, adjacent lanthanum atoms are linked by chelating-bridging lactate ligands, forming corrugated chains. mdpi.comsemanticscholar.org Another structural type (2-Ln) consists of discrete dimeric molecules. nih.govsemanticscholar.org The coordination number of the lanthanum ion in these solid-state structures is typically 9, with the coordination polyhedron described as a spherical tricapped trigonal prism. mdpi.com The lactate ligand can coordinate in a chelating fashion through the carboxylate and α-hydroxyl groups, and also in a chelating-bridging mode where a carboxylate oxygen atom bridges to an adjacent metal center. mdpi.com The Ln–O bond lengths vary depending on the donor atom, being longer for the α-hydroxyl group and shorter for the carboxylate and water oxygen atoms. mdpi.com

In solution, theoretical studies, such as those using Density Functional Theory (DFT), have been employed to understand the coordination environment. nih.gov These calculations suggest that the major hydrated species of this compound in solution are 9-coordinate, which is typical for early lanthanide ions. osti.gov The lactate ligand can bind to the lanthanum ion in a bidentate fashion through the carboxylate group and the protonated α-hydroxyl group. osti.gov The inclusion of explicit water molecules in these theoretical models is essential to accurately represent the hydrogen bonding interactions that occur in an aqueous environment. osti.gov

Determination of Stability Constants and Complexation Equilibria for this compound Species

The formation of this compound complexes in aqueous solution is characterized by a series of equilibria, leading to the formation of species with varying ligand-to-metal ratios. Potentiometric and spectroscopic titrations have been utilized to determine the stability constants of these complexes. nih.gov Lanthanum(III) has been shown to form 1:1 and 1:2 complexes with lactic acid in an aqueous medium. More recent studies have also identified the formation of 1:3 and even 1:4 complexes (La(Lact)³⁻). nih.gov

The stability of these complexes generally follows the trend of increasing stability with an increasing number of coordinated lactate ligands. The stability constants (log K) for the formation of these species have been determined under various conditions of temperature and ionic strength. For instance, at 30°C and an ionic strength of 0.1 M, the -log K for the 1:2 this compound complex was reported to be 1.71 ± 0.25. Another study reported the log β for the 1:1 Nd:Lactate complex to be 2.45. pnnl.gov The order of stability for lactate complexes across the lanthanide series is generally found to increase with decreasing ionic radius, with lanthanum having the lowest stability.

| Complex Species | log K | Conditions | Reference |

|---|---|---|---|

| La(Lactate)₂⁺ | -1.71 ± 0.25 (-log K) | 30°C, I = 0.1 M | |

| Nd(Lactate)²⁺ | 2.45 | Not specified | pnnl.gov |

Thermodynamic Characterization of this compound Complex Formation (e.g., Enthalpy, Entropy, and Gibbs Free Energy Changes)

The thermodynamic parameters associated with the formation of this compound complexes provide insight into the driving forces of the complexation reaction. The Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS) are related by the equation ΔG = ΔH - TΔS. fsu.edu

Studies have shown that the complexation of trivalent lanthanides, including lanthanum, with lactate is an exothermic process, meaning it releases heat and has a negative enthalpy change (ΔH). researchgate.netresearchgate.net This exothermic nature indicates that the formation of La-lactate bonds is energetically favorable. Theoretical calculations using DFT have been employed to determine the changes in Gibbs free energy for the complexation in solution. nih.gov

| Thermodynamic Parameter | Observation | Implication |

|---|---|---|

| Enthalpy Change (ΔH) | Exothermic (Negative) | Favorable bond formation |

| Gibbs Free Energy Change (ΔG) | Spontaneous (Negative) | Complex formation is favorable |

| Entropy Change (ΔS) | Can be unfavorable | Increased order in the system |

Impact of Temperature and Ionic Strength on this compound Complexation Dynamics

The stability and formation of this compound complexes are influenced by external conditions such as temperature and the ionic strength of the medium.

Temperature: Thermodynamic data indicate that the complexation of trivalent lanthanides with lactate becomes weaker at higher temperatures. researchgate.netresearchgate.net This is consistent with the exothermic nature of the reaction (negative ΔH). According to Le Chatelier's principle, for an exothermic reaction, an increase in temperature will shift the equilibrium towards the reactants, thus decreasing the stability of the complexes.

Ionic Strength: The ionic strength of the solution also plays a role in the complexation dynamics. It has been observed that the reaction enthalpy for the formation of lanthanide-lactate complexes can decrease with increasing ionic strength. researchgate.net The stability constants of the complexes are also dependent on the ionic strength of the medium, which is typically maintained at a constant value during experimental determinations to ensure consistency. nih.gov For instance, studies have been conducted at ionic strengths of 0.1 M and 1.0 M. nih.gov

Investigation of Protonation States and Intramolecular Interactions within Lanthanum-Lactate Chelates

A key aspect of the coordination of lactate to lanthanum(III) is the involvement of the α-hydroxyl group and its protonation state. Spectroscopic and theoretical studies have provided strong evidence that the α-hydroxyl group participates in the complexation and is protonated. researchgate.netresearchgate.net

DFT calculations combined with an explicit solvent model have confirmed that the α-hydroxyl group is likely protonated or at least hydrogen-bonded to a water molecule upon the successive addition of lactate ligands to the La(III) center. nih.govosti.gov This is in contrast to a doubly deprotonated lactate ligand. The formation of intramolecular hydrogen bonds is a significant feature of these chelates. osti.gov These interactions contribute to the stability of the complex. The investigation of these intramolecular interactions is often carried out using computational methods like Bader's Atoms-in-Molecules (AIM) theory, which can characterize the nature of chemical bonds and non-covalent interactions. nih.govosti.gov

Applications of Lanthanum Lactate in Advanced Chemical Processes

Catalytic Applications of Lanthanum Lactate (B86563) and Its Derivatives

The catalytic applications of materials derived from lanthanum lactate are a significant area of research. These materials often exhibit unique acid-base properties that are beneficial for a range of organic transformations and biomass conversion processes.

This compound serves as a precursor for the synthesis of heterogeneous catalysts, notably lanthanum phosphate (LaPO₄), which is effective in the dehydration of lactic acid to acrylic acid. The formation of a metal lactate intermediate is considered a critical step in this catalytic transformation. The catalyst's performance is intricately linked to its physicochemical properties, which can be tailored during its synthesis from lanthanum precursors.

Research on lanthanum phosphate catalysts has demonstrated that varying the synthesis conditions, such as the molar ratio of lanthanum to phosphorus and the calcination temperature, significantly impacts the catalyst's crystallinity, surface acidity, and morphology. These factors, in turn, influence the conversion of lactic acid and the selectivity towards acrylic acid. For instance, a series of lanthanum phosphate catalysts prepared with different La/P mole ratios and calcined at various temperatures showed that a catalyst with a La/P mole ratio of 0.35 calcined at 500 °C exhibited the best performance, achieving complete conversion of lactic acid with an acrylic acid selectivity of approximately 74% researchgate.net.

The following table summarizes the performance of different lanthanum phosphate catalysts in the dehydration of lactic acid to acrylic acid.

The direct application of this compound-derived materials as catalysts in the broader field of biomass conversion and valorization is an area with limited specific documentation in the reviewed scientific literature. While lanthanum-based catalysts, in general, have been explored for various biomass transformations, the explicit use of catalysts prepared from a this compound precursor is not extensively reported.

The catalytic activity of materials derived from this compound is closely tied to their Lewis acidic and acid-base properties. In catalysts such as lanthanum phosphate, the lanthanum (La³⁺) cations act as Lewis acid sites nih.gov. These sites play a crucial role in the catalytic process, for example, in the dehydration of lactic acid to acrylic acid, where they are believed to stabilize the negatively charged carboxylic group of the lactic acid molecule nih.gov.

The strength and concentration of these Lewis acid sites can be modified by the synthesis method of the catalyst. Studies have shown a correlation between the catalytic performance and the amount of Lewis acid sites with varying strengths. A higher concentration of Lewis acid sites on the catalyst can lead to optimized catalytic performance nih.gov. The acid-base properties of these catalysts are a determining factor in their efficacy and selectivity in organic transformations nih.gov. The presence of weak acid sites, predominantly of the Lewis acid type, has been shown to be important for the selective and efficient production of acrylic acid from lactic acid researchgate.net.

Precursor Chemistry for Advanced Functional Materials Synthesis

This compound holds potential as a precursor in the synthesis of advanced functional materials, including thin films and nanomaterials. The lactate ligand can be thermally decomposed, leaving behind lanthanum oxide or other lanthanum-containing compounds.

Fabrication of Lanthanum-Incorporated Coatings and Composites from Lactate-Based Solutions

The integration of lanthanum into coatings and composite materials can impart desirable properties such as enhanced thermal stability, corrosion resistance, and catalytic activity. While direct reports on the fabrication of coatings from this compound solutions are limited, the principles of electrodeposition from lactate-based baths provide a viable pathway for creating lanthanum-incorporated materials. Lactate solutions are considered environmentally friendly and have been successfully used as electrolytes for the electrodeposition of various metallic and alloy coatings, including Co-Cu and brass (Cu-Zn) alloys. mdpi.combiointerfaceresearch.com These processes utilize lactate ions as complexing agents, which help to control the deposition process and improve the quality of the resulting coating. mdpi.combiointerfaceresearch.com

The methodology involves creating an electrolytic bath containing the metal salts and lactic acid. The lactate ions in the solution form complexes with the metal ions, facilitating their controlled reduction and deposition onto a substrate under an applied current. mdpi.combiointerfaceresearch.com Research has demonstrated the successful deposition of nanostructured alloy films from these novel lactate baths. mdpi.com

Separately, lanthanum has been successfully incorporated into nickel coatings via electrodeposition, albeit from different types of solvents, resulting in materials with enhanced corrosion resistance. icm.edu.pl Furthermore, lanthanum has been integrated into composites with polylactic acid (PLA), a polymer derived from lactic acid, to create scaffolds for bone tissue engineering. In one study, lanthanum-doped octacalcium phosphate (La-OCP) powders were blended with PLA and fabricated into porous scaffolds using 3D printing, demonstrating the compatibility of lanthanum with lactate-derived polymers. biointerfaceresearch.com These examples highlight the potential for developing methods, such as electrodeposition or solution-based precursor techniques, to fabricate lanthanum-incorporated coatings and composites directly from lactate-based solutions.

Applications in Advanced Chemical Separations

The separation of trivalent actinides (like americium and curium) from lanthanides is a significant challenge in the partitioning and transmutation strategies of advanced nuclear fuel cycles. This difficulty arises from the chemical similarities, particularly the identical charge and similar ionic radii, of the trivalent ions in both groups. The TALSPEAK (Trivalent Actinide – Lanthanide Separation by Phosphorus reagent Extraction from Aqueous Komplexes) process is a well-established solvent extraction method designed to address this separation challenge.

In the TALSPEAK process, lactate plays a crucial role as an aqueous complexing agent. The process typically involves an organic phase containing an acidic organophosphorus extractant, such as di(2-ethylhexyl) phosphoric acid (HDEHP), and an aqueous phase containing a polyaminocarboxylic acid, like diethylenetriaminepentaacetic acid (DTPA), and a carboxylic acid, which is often lactic acid.

The chelation chemistry of this compound is central to its application in managing high-level radioactive waste generated from used nuclear fuel. Advanced fuel cycles aim to partition long-lived radiotoxic actinides from the bulk of fission products, which include a significant fraction of lanthanides. This separation reduces the long-term heat load and radiotoxicity of the final waste destined for geological disposal. epj-conferences.org

The TALSPEAK process, and modifications thereof, are integral to these partitioning schemes. epj-conferences.org The chelation chemistry within the TALSPEAK system is intricate, involving multiple complexing agents. Lactic acid's role extends beyond buffering; it actively participates in the chelation environment. The affinity of both trivalent lanthanides and actinides for lactic acid is significant enough to allow for the formation of mixed-ligand complexes, such as Am-DTPA-lactate species. researchgate.net

The presence of lactate as a chelating agent helps to fine-tune the separation factors between the two groups of elements. By complexing with lanthanides in the aqueous phase, it modifies their extractability into the organic phase. This chelation chemistry is critical for optimizing the efficiency of actinide-lanthanide separation, which is a key step in minimizing the volume and long-term hazard of nuclear waste. epj-conferences.orgresearchgate.net

Below is a table summarizing the key components and their functions in the TALSPEAK process, highlighting the role of lactate.

| Component | Phase | Primary Function |

| HDEHP (di(2-ethylhexyl) phosphoric acid) | Organic | Extracts lanthanides from the aqueous phase. |

| DTPA (diethylenetriaminepentaacetic acid) | Aqueous | Selectively complexes and retains actinides in the aqueous phase. |

| Lactic Acid | Aqueous | Acts as a pH buffer and a chelating agent that forms complexes with both actinides and lanthanides, modifying their distribution. researchgate.net |

Polymerization Catalysis and Biomaterial Precursors (excluding direct biological interaction/toxicity)

The synthesis of high-molecular-weight polylactic acid (PLA), a leading biodegradable polymer, is commonly achieved through the ring-opening polymerization (ROP) of lactide, the cyclic dimer of lactic acid. Research into catalysts for this process has explored various metal compounds to find efficient and biocompatible alternatives to traditional tin-based catalysts.

While direct studies specifying this compound as a primary catalyst are not prominent, extensive research has been conducted on other lanthanum compounds, particularly lanthanum alkoxides like lanthanum isopropoxide, as highly effective initiators for lactide polymerization. researchgate.netsemanticscholar.orgresearchgate.net These studies have demonstrated that lanthanum isopropoxide can initiate the polymerization in a controlled manner, allowing for predictable molecular weights and narrow molecular-weight distributions of the resulting PLA. researchgate.net The mechanism involves the nucleophilic attack of the isopropoxide group on the lactide monomer, which opens the ring and starts the growth of the polymer chain. researchgate.net

The effectiveness of lanthanum compounds in this catalytic role suggests the potential for this compound to exhibit similar activity. Metal lactates, such as zinc(II) lactate, have been shown to be effective catalysts for lactide ROP. Furthermore, lanthanide salts, including lanthanum chloride, have been successfully used to catalyze the synthesis of lactide from alkyl lactates, which is the precursor step to ROP. This indicates that the lanthanum ion itself is catalytically active in these reaction systems.

The table below compares the performance of lanthanum isopropoxide with other catalysts in the polymerization of D,L-lactide, based on available research data. researchgate.net

| Catalyst/Initiator | Polymer Type | Resulting Molecular Weight (Mn) | Reference |

| Lanthanum isopropoxide | D,L-PLA | 5,300–21,900 g/mol | researchgate.net |

| Tin(II) octoate (Sn(Oct)2) | D,L-PLA | 2,700–103,000 g/mol | researchgate.net |

The development of precursors for bio-based polymers is focused on utilizing renewable resources to create monomers for polymerization. Lactic acid, derived from the fermentation of sugars, is a primary building block for polylactic acid (PLA). nih.govnih.gov The synthesis of PLA typically proceeds through the intermediate formation of lactide. nih.gov

While this compound itself is not directly used as a monomeric precursor that becomes incorporated into the main chain of bio-based polymers like PLA, lanthanum compounds play a critical role in the synthesis of the necessary precursors. Research has shown that lanthanide salts can act as effective catalysts in the conversion of alkyl lactates into lactide. This depolymerization-cyclization reaction is a key step in producing the high-purity lactide monomer required for the ring-opening polymerization to produce high-molecular-weight PLA.

Future Directions and Emerging Research Avenues for Lanthanum Lactate

Development of Novel and Energy-Efficient Synthetic Routes for Lanthanum Lactate (B86563)

The traditional synthesis of lanthanum lactate often involves multi-step processes that can be energy-intensive and may not offer precise control over the final product's morphology and properties. Future research is geared towards developing novel, energy-efficient synthetic routes that are both scalable and environmentally benign.

One promising approach is the use of sonochemical methods . This technique utilizes the energy of ultrasonic cavitation to create localized hot spots with extreme temperatures and pressures, driving chemical reactions at a much faster rate and often at lower bulk temperatures than conventional heating. This can lead to the formation of nano-sized this compound with unique characteristics. For instance, the sonochemical synthesis of a related nano-sized La(III) compound demonstrated the potential of this method to create precursors for nanoscale metal oxides. nanoient.org

Hydrothermal and solvothermal synthesis are other key areas of development. These methods involve carrying out the reaction in a closed system (an autoclave) at elevated temperatures and pressures. They offer excellent control over the crystallization process, allowing for the synthesis of this compound with specific particle sizes, shapes, and crystal structures. The hydrothermal method, in particular, is considered highly effective for synthesizing lanthanum-based nanoparticles because it allows for adjustment of many control parameters and produces homogeneous crystals. mocedes.org

Table 1: Comparison of Synthetic Routes for Lanthanum-Based Compounds

| Synthesis Method | Typical Temperature | Key Advantages | Relevance for this compound |

| Conventional Precipitation | Room to Moderate | Simple, well-established | Baseline for comparison |

| Sonochemical | Low Bulk Temperature | Rapid reaction rates, nanoparticle formation | Energy-efficient route to nano-structured this compound |

| Hydrothermal/Solvothermal | 100 - 250 °C | High crystallinity, morphology control | Precise control over particle size and shape |

| Microwave-Assisted | Variable | Drastically reduced reaction times, uniform heating | Potential for rapid, energy-saving synthesis |

Integration of In-Situ Characterization Techniques for Real-Time Reaction Monitoring of this compound Systems

Understanding the formation mechanism and transformation of this compound during synthesis or in a reaction is crucial for process optimization and quality control. The integration of in-situ characterization techniques allows researchers to observe these processes in real-time, providing invaluable insights that are not obtainable through conventional ex-situ analysis.

Techniques such as in-situ X-ray Diffraction (XRD) and in-situ X-ray Photoelectron Spectroscopy (XPS) are powerful tools for monitoring the structural and electronic evolution of lanthanum-containing materials. frontiersin.orgfrontiersin.org For example, in-situ XRD can track the phase changes of a lanthanum precursor as it is heated, revealing the precise temperatures at which transformations to oxides or other species occur. frontiersin.org Similarly, in-situ XPS can provide real-time information about the chemical states and surface composition of the material during a reaction, which is critical for understanding catalytic deactivation or activation processes. frontiersin.orgnih.gov

In-situ Laser Raman Spectroscopy (LRS) is another valuable technique, particularly for studying the vibrational modes of molecules. It can be used to monitor the coordination of the lactate ligand to the lanthanum ion and to observe the formation of intermediate species or the decomposition of the complex under reaction conditions. The application of these in-situ methods to this compound systems will enable a deeper understanding of its synthesis, thermal decomposition, and catalytic behavior, paving the way for more rational design of synthetic protocols and applications.

Advanced Computational Modeling and Machine Learning for Predicting this compound Properties and Reactivity

Computational modeling and machine learning are becoming indispensable tools in chemical research, offering the ability to predict material properties and reaction outcomes with increasing accuracy, thereby reducing the need for time-consuming and expensive trial-and-error experimentation.

Density Functional Theory (DFT) calculations have already been employed to understand the coordination environment and thermodynamics of La(III)-lactate complexes in solution. nih.gov Such studies can elucidate the stability of different coordination modes and predict stability constants, which is crucial for applications in biochemical and separation processes. nih.gov Future work will likely involve more complex modeling to simulate the behavior of this compound at interfaces, in the solid state, and as a precursor for material synthesis.

The application of Machine Learning (ML) represents a significant emerging avenue. ML models can be trained on existing experimental or computational data to predict various properties of this compound, such as its solubility, thermal stability, or catalytic activity under different conditions. nih.govudel.edu For instance, an ML model could be developed to predict the outcome of a catalytic reaction based on the specific structure of a lanthanum-based catalyst and the reaction conditions. udel.edu While large datasets are often required, new approaches are being developed for more data-efficient processes. nih.gov This predictive power can accelerate the discovery of new applications and the optimization of existing ones, guiding experimental efforts toward the most promising candidates.

Exploration of New Catalytic Transformations and Process Intensification Utilizing this compound-Based Catalysts

Lanthanum compounds, including oxides and salts, are known to be effective catalysts for a variety of organic transformations. alfachemic.com this compound itself, or catalysts derived from it, holds significant potential for new catalytic applications. The lactate ligand can influence the electronic properties and coordination sphere of the lanthanum ion, potentially leading to unique catalytic activity and selectivity.

Future research will explore the use of this compound-derived catalysts in reactions such as:

Transesterification: Lanthanum(III) catalysts have shown high activity for transesterification reactions, which are crucial in biofuel production and polymer chemistry. rsc.org

Condensation Reactions: Lanthanum-based catalysts are effective in condensation reactions like the Biginelli reaction for synthesizing heterocyclic compounds. alfachemic.com

Polymerization: Lanthanide complexes can catalyze the ring-opening polymerization of lactones to produce biodegradable polyesters. alfachemic.com

CO2 Conversion: Lanthanum-based metal-organic frameworks have demonstrated the ability to catalytically convert carbon dioxide into valuable chemicals like formate. nih.gov

Table 2: Potential Catalytic Applications for this compound-Derived Catalysts

| Reaction Type | Industrial Relevance | Potential Role of Lanthanum Catalyst |

| Transesterification | Biofuel, Polymers | High efficiency and chemoselectivity rsc.org |

| Dehydration | Bio-based Chemicals | Conversion of biomass-derived molecules like lactic acid to acrylic acid researchgate.net |

| CO2 Hydrogenation | Carbon Capture & Utilization | Conversion of CO2 to formate and other useful chemicals nih.gov |

| Polymerization | Biodegradable Plastics | Ring-opening polymerization of cyclic esters alfachemic.com |

Design of Next-Generation Functional Materials with Tailored Properties from this compound Precursors

This compound is an excellent precursor for the synthesis of a wide range of functional materials, most notably lanthanum oxide (La₂O₃). The properties of the final material are often inherited from the precursor, meaning that by controlling the characteristics of the this compound (e.g., particle size, morphology, purity), one can tailor the properties of the resulting functional material.

Future research will focus on using this compound to design and synthesize:

Advanced Ceramics: Lanthanum oxide derived from the thermal decomposition of this compound can be used in high-performance ceramics, solid oxide fuel cells, and as a component in optical glasses. elsevierpure.com The use of nano-sized this compound precursors can lead to ceramics with finer grain structures and improved mechanical and electrical properties. nanoient.org

Luminescent Materials (Phosphors): Lanthanum-based materials are often used as hosts for luminescent dopants (like Europium or Terbium) in phosphors for lighting and display applications. Synthesizing these materials from a lactate precursor could offer better control over dopant distribution and particle morphology, enhancing luminescence efficiency.

Biomedical Materials: Lanthanide-substituted hydroxyapatite is being explored for various biomedical applications, including tissue regeneration and anti-inflammatory treatments. mdpi.com this compound could serve as a biocompatible lanthanum source for synthesizing these doped biomaterials, potentially improving their integration with biological systems.

The ability to control the decomposition process of this compound allows for the creation of materials with high surface areas and specific porous structures, which are highly desirable for applications in catalysis and adsorption.

Comprehensive Life Cycle Assessment and Sustainable Chemical Engineering of this compound Production and Applications

As the applications of this compound expand, it becomes increasingly important to evaluate its environmental impact from a holistic perspective. A comprehensive Life Cycle Assessment (LCA) is a methodology used to assess the environmental impacts associated with all stages of a product's life, from raw material extraction through processing, manufacture, use, and end-of-life.

For this compound, an LCA would consider:

Upstream Impacts: The environmental cost of mining and refining lanthanum, and the production of lactic acid (whether through fermentation or chemical synthesis).

Manufacturing Impacts: The energy consumption, solvent use, and waste generation associated with the chosen synthetic route for this compound.

Use Phase Impacts: The efficiency and longevity of this compound in its specific application (e.g., as a catalyst or material precursor).

End-of-Life: The potential for recycling lanthanum from spent catalysts or materials, and the environmental fate of any waste products.

The principles of sustainable chemical engineering will guide the future development of this compound processes. wisc.edu This includes prioritizing the use of renewable feedstocks (e.g., bio-derived lactic acid), designing energy-efficient synthetic processes, minimizing waste, and designing for recyclability. For example, developing synthetic routes that avoid the use of hazardous solvents and can be performed at lower temperatures aligns with the goals of green chemistry and sustainable engineering. wisc.edu Research into recovering lanthanum from spent materials is also a critical component of creating a circular economy for this valuable rare earth element. semanticscholar.org

Q & A

Q. What experimental methods are recommended for synthesizing lanthanum lactate complexes with high purity?

this compound synthesis typically involves reacting lanthanum salts (e.g., LaCl₃) with lactate anions under controlled pH and temperature. Key steps include:

- Coordination environment optimization : Adjust molar ratios of lanthanum to lactate (e.g., 1:3 for La(Lac)₃(H₂O)₂ complexes) to achieve monomeric structures with 8-coordinate geometry .

- Characterization : Use CHN analysis for elemental composition and single-crystal X-ray diffraction to confirm coordination (e.g., bidentate binding via carboxylate and α-hydroxy groups) .

- Purification : Crystallize in aqueous-alcoholic mixtures to enhance stability and avoid amorphous byproducts .

Q. How can researchers structurally characterize this compound complexes?

A multi-technique approach is critical:

- X-ray diffraction (XRD) : Resolve bond lengths (e.g., La–O distances ~2.5–2.7 Å) and coordination angles (e.g., Ow–La–Ow ~70.6°) .

- Spectroscopy : FT-IR confirms lactate ligand binding modes (e.g., shifts in carboxylate stretching frequencies) .

- Thermogravimetric analysis (TGA) : Quantify hydration states by measuring mass loss at elevated temperatures (e.g., ~2 H₂O molecules per complex) .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

- ICP-MS : Detect lanthanum at trace levels (e.g., in hippocampal tissues post-exposure) with sensitivity down to µg/L .

- Chromatography : Reverse-phase HPLC paired with UV detection (λ = 210–220 nm) isolates lactate anions from interferents .

- Enzymatic assays : Measure lactate dehydrogenase (LDH) activity to infer lactate metabolism disruptions in vitro .

Q. What factors influence the stability of this compound in solution?

Stability is pH- and solvent-dependent:

- pH effects : Protonation of lactate’s α-hydroxy group destabilizes complexes below pH 4.0 .

- Solvent composition : Alcohol-water mixtures (e.g., ethanol) reduce dielectric constant, enhancing complex stability constants (log β ~3.5–4.2) .

- Ionic strength : High NaCl concentrations (>0.1 M) compete for La³⁺ coordination, leading to dissociation .

Advanced Research Questions

Q. How does this compound exposure impact astrocyte-neuron lactate transport (ANLT) in neurotoxicology studies?

- In vitro models : Treat primary rat cortical astrocytes with LaCl₃ (0.125–0.5 mM) for 24 hours. Assess lactate production via LDH activity assays and ANLT inhibition using co-cultures with neurons .

- Key findings : Dose-dependent reductions in monocarboxylate transporters (MCT1/2) and lactate shuttle proteins (e.g., glycogen synthase) correlate with impaired long-term memory in rodents .

- Contradictions : While animal models show neurotoxicity, clinical studies in hemodialysis patients report survival benefits, possibly due to phosphate-binding effects masking neurological risks .

Q. How can researchers resolve contradictions between lanthanum’s neurotoxic and therapeutic effects?

- Methodological adjustments :

- Confounding variables : In clinical studies, control for nutritional status (e.g., serum albumin) and dialysis adequacy (Kt/V) to isolate lanthanum-specific effects .

- Dose equivalence : Translate animal doses (e.g., 230 mg La/kg-day LOAEL) to human equivalents using allometric scaling .

- Mechanistic studies : Use siRNA knockdown of MCTs in vitro to differentiate lactate shuttle disruption from systemic toxicity .

Q. What advanced techniques compare this compound’s coordination chemistry with other lanthanides?

- X-ray absorption spectroscopy (XAS) : Compare La³⁺ vs. Y³⁺ or Lu³⁺ edge energies to identify ligand-field differences .

- Molecular dynamics (MD) simulations : Model hydrogen-bonding networks in aqueous solutions; prioritize forcefields validated for rare-earth complexes .

- Stability constants : Use potentiometric titrations in mixed solvents (e.g., ethanol-water) to rank lanthanides by log β values (La³⁺ < Lu³⁺ < Sc³⁺) .

Q. How do in vitro and in vivo models differ in assessing this compound’s bioavailability?

- In vitro limitations : Cell cultures (e.g., osteoblasts) may overestimate uptake due to absent protein-binding effects .

- In vivo challenges : Bioavailability in mammals is <1% due to rapid precipitation as LaPO₄ in the gut; use isotopic tracers (¹³⁸La) for accurate pharmacokinetics .

Q. What experimental designs test the lactate shuttle hypothesis in lanthanum neurotoxicity?

Q. How can researchers mitigate this compound’s toxicity in preclinical models?

- Chelation therapy : Co-treat with EDTA or DTPA to sequester free La³⁺ ions .

- Nano-encapsulation : Use biodegradable polymers (e.g., PLGA) to reduce systemic exposure while retaining phosphate-binding efficacy .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.